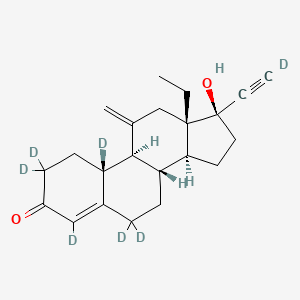
Etonogestrel-d7 (Major)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Etonogestrel-d7 (Major) is a deuterated form of etonogestrel, a synthetic progestin used primarily in contraceptive devices such as subdermal implants and vaginal rings . The deuterium labeling in etonogestrel-d7 allows for its use in various scientific research applications, particularly in pharmacokinetic studies to track the compound’s behavior in biological systems .
Vorbereitungsmethoden
The synthesis of etonogestrel-d7 involves several key steps, starting from a suitable precursor. One common method involves the alkynylation of an oxide, followed by alkaline hydrolysis and acid hydrolysis reactions . These steps are carefully controlled to ensure the incorporation of deuterium atoms at specific positions in the molecule. Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Chemischer Reaktionen
Etonogestrel-d7 undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the hydroxyl group, leading to the formation of ketones.
Reduction: Reduction of the ketone group can yield secondary alcohols.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Etonogestrel-d7 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Pharmacokinetic Studies: Tracking the absorption, distribution, metabolism, and excretion of etonogestrel in biological systems.
Metabolic Pathway Analysis: Studying the metabolic pathways and identifying metabolites of etonogestrel.
Drug Interaction Studies: Investigating potential interactions between etonogestrel and other drugs.
Analytical Chemistry: Serving as an internal standard in mass spectrometry and other analytical techniques.
Wirkmechanismus
Etonogestrel-d7 exerts its effects by binding with high affinity to progesterone and estrogen receptors in target organs such as the female reproductive tract, mammary gland, hypothalamus, and pituitary . This binding modulates gene transcription, leading to the suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) release from the pituitary gland . The result is the inhibition of ovulation and increased viscosity of cervical mucus, preventing sperm penetration .
Vergleich Mit ähnlichen Verbindungen
Etonogestrel-d7 is compared with other similar compounds such as:
Desogestrel: The parent compound from which etonogestrel is derived.
Levonorgestrel: Another synthetic progestin used in contraceptive devices.
Norethindrone: A synthetic progestin with similar contraceptive properties. Etonogestrel-d7’s uniqueness lies in its deuterium labeling, which provides enhanced stability and allows for precise tracking in pharmacokinetic studies.
Eigenschaften
Molekularformel |
C22H28O2 |
|---|---|
Molekulargewicht |
331.5 g/mol |
IUPAC-Name |
(8S,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-17-(2-deuterioethynyl)-13-ethyl-17-hydroxy-11-methylidene-1,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H28O2/c1-4-21-13-14(3)20-17-9-7-16(23)12-15(17)6-8-18(20)19(21)10-11-22(21,24)5-2/h2,12,17-20,24H,3-4,6-11,13H2,1H3/t17-,18-,19-,20+,21-,22-/m0/s1/i2D,6D2,7D2,12D,17D |
InChI-Schlüssel |
GCKFUYQCUCGESZ-HETITVLCSA-N |
Isomerische SMILES |
[2H]C#C[C@@]1(CC[C@@H]2[C@@]1(CC(=C)[C@H]3[C@H]2CC(C4=C(C(=O)C(C[C@]34[2H])([2H])[2H])[2H])([2H])[2H])CC)O |
Kanonische SMILES |
CCC12CC(=C)C3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


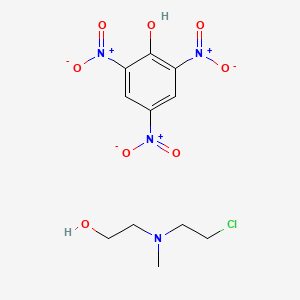
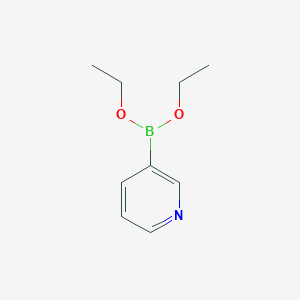
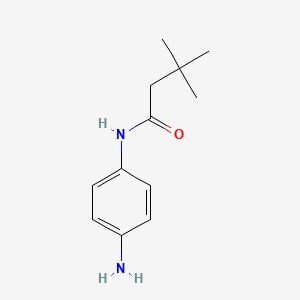
![3-[2-(Acetylamino)ethyl]-5-methoxy-1H-indol-6-yl beta-D-Glucopyranosiduronic Acid](/img/structure/B13860059.png)
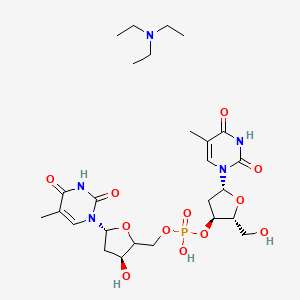
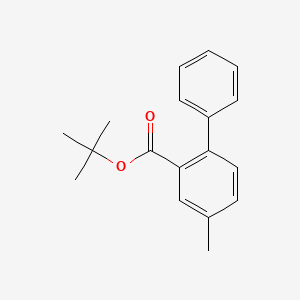

![5-chloro-N-(1H-indol-5-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13860089.png)
![tert-butyl 2-[(1-methyl-1H-pyrazol-4-yl)diazenyl]-3-oxobutanoate](/img/structure/B13860097.png)
![5-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)pent-3-en-2-one](/img/structure/B13860098.png)

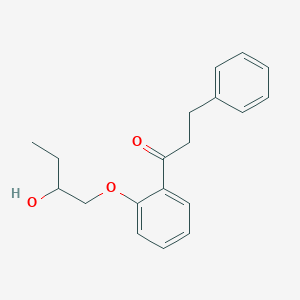
![4-[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[(3S)-3-piperidinylmethoxy]-1H-imidazo[4,5-c]pyridin-4-yl]-2-methyl-3-Butyn-2-ol](/img/structure/B13860105.png)

